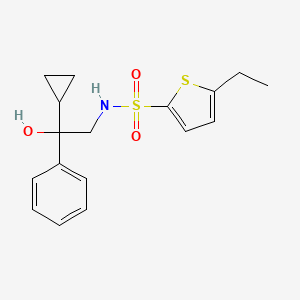

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a complex N-linked side chain containing cyclopropyl, phenyl, and hydroxyl moieties.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-2-15-10-11-16(22-15)23(20,21)18-12-17(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,10-11,14,18-19H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNPPSBKCOUEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide typically involves several key steps:

Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation or oxymercuration-demercuration of the cyclopropyl intermediate.

Attachment of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LAH).

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LAH

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiophene vs. Furan Sulfonamides

Compounds like 5-bromofuran-2-sulfonyl chloride () share the sulfonamide group but differ in their heterocyclic core (furan vs. thiophene). Thiophene’s higher aromaticity and electron-rich nature compared to furan may enhance interactions with biological targets, such as bacterial enzymes. The 5-ethyl substitution on the thiophene ring in the target compound could improve lipophilicity and membrane permeability relative to the brominated furan derivatives, which may exhibit higher reactivity due to the bromine atom .

Indole-Fused Thiophene Sulfonamides

describes N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide, which incorporates an indole ring fused to the thiophene-sulfonamide system. However, the target compound’s cyclopropyl and hydroxyl groups may confer distinct stereochemical and solubility advantages, such as reduced steric hindrance and enhanced aqueous solubility compared to the iodophenyl and allyl substituents in ’s compounds .

Functional Group Variations

Sulfonamide vs. Carboxamide Derivatives

highlights N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide), which replaces the sulfonamide group with a carboxamide linked to a glucopyranosyl sugar. The glucopyranosyl group in the carboxamide derivative improves water solubility but may limit blood-brain barrier penetration compared to the target compound’s compact cyclopropyl-phenyl side chain .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial Potential: The target compound’s sulfonamide group and ethyl-thiophene core align with structurally related antimicrobial agents in , though direct activity data are unavailable. Its hydroxyl group may enhance solubility, addressing limitations of purely lipophilic analogs .

- Synthetic Challenges : The cyclopropyl and phenyl groups in the side chain may require specialized cyclopropanation techniques, contrasting with the straightforward halogenation or glycosylation steps seen in and .

- Structure-Activity Relationships (SAR) : The absence of bulky substituents (e.g., iodophenyl in ) may reduce off-target interactions, while the hydroxyl group could enable salt formation for improved bioavailability .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 351.5 g/mol

- CAS Number : 1448076-67-2

The structure features a thiophene ring, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Thiophene Ring : Utilizing methods such as the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including sulfonamides. For instance:

- A study evaluated various thiophene-based compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated significant antibacterial activity, particularly against methicillin-resistant strains .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 4 µg/ml |

| Compound B | E. coli | 8 µg/ml |

| This compound | C. albicans | 6 µg/ml |

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory properties of thiophene derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy :

-

Molecular Docking Studies :

- Computational studies have been performed to assess the binding affinity of this compound with bacterial proteins, revealing potential mechanisms by which it exerts its antimicrobial effects. These studies indicate that the compound can effectively bind to D-alanine ligase, an essential enzyme for bacterial cell wall synthesis .

Q & A

Q. What are the recommended synthetic routes and characterization protocols for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-ethylthiophene-2-sulfonamide?

- Methodological Answer : A typical synthesis involves coupling a thiophene sulfonamide intermediate with a cyclopropyl-hydroxy-phenylethyl moiety under palladium-catalyzed cross-coupling conditions. Key steps include:

- Microwave-assisted Sonogashira coupling for introducing ethynyl groups (e.g., using Pd(PPh₃)₂Cl₂ and CuI as catalysts) .

- Detailed characterization via / NMR (assigning aromatic protons at δ 7.2–8.1 ppm and sulfonamide NH at δ 10.2 ppm), IR (S=O stretching at 1150–1350 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass ±1 Da) .

Table 1 : Standard Characterization Parameters

| Technique | Key Parameters | Expected Outcomes |

|---|---|---|

| NMR | 400 MHz, CDCl₃ | Cyclopropyl CH₂ (δ 0.5–1.2 ppm), hydroxyl proton (δ 2.5–3.5 ppm) |

| IR | KBr pellet | Sulfonamide S=O (1350 cm⁻¹), OH stretch (3300 cm⁻¹) |

| MS | ESI+ | [M+H]⁺ = Calculated ±1 Da |

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with sulfonamide bioactivity, such as:

- Enzyme inhibition : Test against carbonic anhydrase or kinase targets using fluorometric assays (e.g., fluorescence polarization for binding affinity) .

- Cytotoxicity : Screen in U87MG glioma or HeLa cell lines via MTT assays (48–72 h incubation, IC₅₀ calculation) .

- Antimicrobial activity : Use agar dilution (MIC determination) against E. coli and S. aureus .

Advanced Research Questions

Q. How can microwave-assisted synthesis parameters be optimized to improve yield and purity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to vary:

- Temperature : 60–100°C (higher temps may reduce reaction time but risk decomposition).

- Irradiation time : 10–30 min (monitor via TLC for intermediate conversion).

- Catalyst loading : Pd(PPh₃)₂Cl₂ (0.5–2 mol%), balancing cost and efficiency .

Table 2 : Optimization Results from Evidence

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80°C | 85% yield at 15 min |

| Catalyst | 1.5 mol% Pd | 90% conversion |

| Solvent | THF | Minimal byproduct formation |

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Standardize assay conditions : Ensure consistent cell lines (e.g., U87MG vs. primary cells), serum concentration, and incubation time .

Validate compound stability : Perform HPLC pre-/post-assay to rule out degradation.

Dose-response redundancy : Use orthogonal assays (e.g., ATP-luminescence vs. apoptosis markers) to confirm activity .

Q. What computational strategies predict structure-activity relationships (SAR) for this sulfonamide derivative?

- Methodological Answer : Employ:

Q. How to design an enantioselective synthesis for the cyclopropyl-hydroxy-phenylethyl moiety?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.